1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFROQRICEUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows: [ \text{Cyclohexyl isocyanate} + \text{3-hydroxy-4,4-dimethylpentylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea exerts its effects is primarily through interactions with specific molecular targets. The hydroxy group and urea moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
2.2 Physicochemical Properties
- Lipophilicity : The cyclohexyl and branched alkyl groups in the target compound likely confer moderate lipophilicity, intermediate between nitrosoureas (highly lipophilic, enabling blood-brain barrier penetration ) and hydrophilic sulfonylureas like Glibornuride .
- Solubility: The hydroxyl group may improve aqueous solubility compared to fully nonpolar analogs (e.g., nitrosoureas), but steric hindrance from dimethyl branching could limit this effect.
- Melting Point : Structural analogs with rigid substituents (e.g., compound 5ax in ) exhibit high melting points (~221–224°C), suggesting crystalline stability. The target compound’s melting point is unreported but may align with urea derivatives bearing bulky groups .
Research Findings and Gaps
- Key Insights :
- Unanswered Questions: No direct data exist on the target compound’s biological activity, toxicity, or metabolic stability. Comparative studies with phenyl or bornyl analogs (e.g., and ) are needed to quantify substituent effects.
Biological Activity
1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexyl group and a hydroxy-substituted aliphatic chain, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the hydroxy group enhances the compound's solubility and potential for hydrogen bonding, which can facilitate binding to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors related to various signaling pathways, potentially influencing cellular responses.
Antitumor Activity
Research indicates that urea derivatives can exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Apoptosis induction |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | High | Cross-linking DNA |
Case Studies
- Case Study on Antitumor Efficacy : A study evaluating the effects of various urea derivatives on cancer cell lines demonstrated that this compound significantly reduced cell viability in vitro. The IC50 values were determined to be around 15 µM for certain cancer cell lines.
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
Toxicity and Safety Profile
While the therapeutic potential is promising, it is crucial to assess the toxicity associated with this compound. Preliminary studies suggest low acute toxicity; however, long-term effects and chronic exposure require further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
